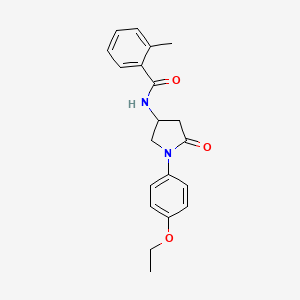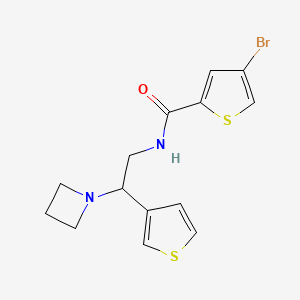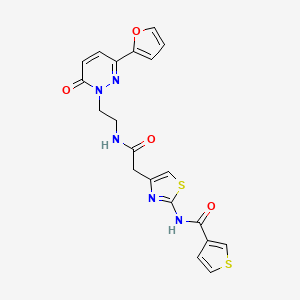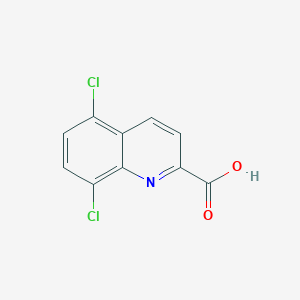![molecular formula C14H18BN3O2 B2868349 3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4h-1,2,4-triazole CAS No. 2377610-67-6](/img/structure/B2868349.png)
3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4h-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using methods like X-ray diffraction and Density Functional Theory (DFT). These studies reveal the physicochemical properties of the compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For instance, the density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume have been reported .Applications De Recherche Scientifique
Organic Synthesis
This compound is a valuable reagent in organic synthesis, particularly in Suzuki coupling reactions . It acts as a boron source, facilitating the cross-coupling of various organic halides with aryl or vinyl boronic acids. This reaction is pivotal for constructing carbon-carbon bonds, a fundamental step in synthesizing complex organic molecules.
Medicinal Chemistry
In medicinal chemistry, the compound serves as an intermediate in the synthesis of biologically active molecules. For instance, it’s used in the production of crizotinib , a drug used to treat non-small cell lung cancer . Its role in forming the pinacol boronate ester intermediate is crucial for the final active pharmaceutical ingredient.
Material Science
The dioxaborolane moiety within the compound can be used to modify surfaces and create functional materials . These materials have applications in creating sensors and catalysts due to their unique chemical properties, such as the ability to form stable complexes with various substrates .
Analytical Chemistry
As an analytical reagent, this compound can be employed as a fluorescent probe . It has the potential to bind with certain analytes, leading to changes in fluorescence that can be measured and used for the detection and quantification of target substances .
Polymer Chemistry
In polymer chemistry, it can be utilized to introduce boronate ester groups into polymers. This modification can impart polymers with the ability to undergo dynamic covalent chemistry, leading to self-healing materials or polymers with environmentally responsive properties .
Catalysis
The compound can act as a ligand for transition metal catalysts. In catalysis, it can enhance the efficiency of reactions such as hydroboration , where it helps in the addition of boron across carbon-carbon multiple bonds, a key step in the synthesis of various organic compounds .
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with a similar structure, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to be used in borylation reactions . They interact with alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Mode of Action
The compound interacts with its targets through a process known as borylation. In this process, the compound forms a bond with its target molecule, typically an alkyl or aryl group . This interaction results in the formation of a new compound, such as pinacol benzyl boronate .
Biochemical Pathways
The compound is involved in the borylation pathway, where it interacts with alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . The downstream effects of this pathway can vary depending on the specific targets and the environmental conditions.
Pharmacokinetics
The compound’s storage temperature is mentioned to be between 2-8°c , suggesting that it may have specific storage requirements for optimal stability and bioavailability.
Result of Action
The result of the compound’s action is the formation of new compounds, such as pinacol benzyl boronate . This can have various molecular and cellular effects depending on the specific context and the other molecules involved in the reaction.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the presence of a palladium catalyst is necessary for the compound to interact with alkylbenzenes . Additionally, the compound’s storage temperature can affect its stability and bioavailability .
Propriétés
IUPAC Name |
5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BN3O2/c1-13(2)14(3,4)20-15(19-13)11-7-5-10(6-8-11)12-16-9-17-18-12/h5-9H,1-4H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXHYJQACBTCPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4h-1,2,4-triazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[(4-bromophenyl)methyl]-3-(4-ethoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B2868272.png)

![4-[(2E)-2-(1-pyridin-2-ylethylidene)hydrazinyl]benzoic acid](/img/structure/B2868274.png)
![6-cyano-N-[4-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B2868276.png)
![Spiro[1,2-dihydroindene-3,4'-cyclohex-2-ene]-1'-one](/img/structure/B2868277.png)

![N-[1-(1,2,5-Dithiazepan-5-yl)-2-methyl-1-oxopropan-2-yl]-2,2,2-trifluoroacetamide](/img/structure/B2868281.png)

![(1S,3R)-3-Methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid](/img/structure/B2868284.png)

![1-[(3-Fluorophenyl)methyl]azepane](/img/structure/B2868286.png)
![7-methyl-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2868287.png)
